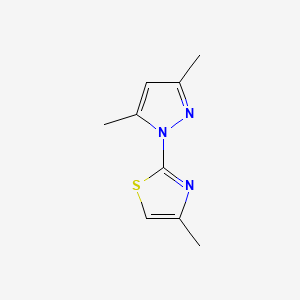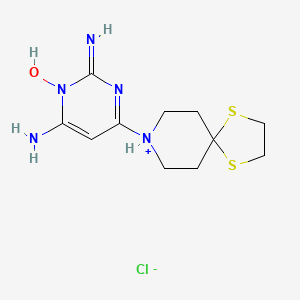
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of sulfur, nitrogen, and oxygen atoms within its molecular framework, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spiro structure, followed by the introduction of the pyrimidinyl group and subsequent oxidation to form the 1’-oxide. The final step involves the addition of hydrochloride to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,4-Dithia-8-azaspiro(4.5)decane derivatives.
- Pyrimidinyl-substituted spiro compounds.
- Other spiro compounds containing sulfur and nitrogen atoms.
Uniqueness
1,4-Dithia-8-azaspiro(45)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is unique due to its specific combination of functional groups and spiro structure
特性
CAS番号 |
83546-47-8 |
|---|---|
分子式 |
C11H18ClN5OS2 |
分子量 |
335.9 g/mol |
IUPAC名 |
6-(1,4-dithia-8-azoniaspiro[4.5]decan-8-yl)-3-hydroxy-2-iminopyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H17N5OS2.ClH/c12-8-7-9(14-10(13)16(8)17)15-3-1-11(2-4-15)18-5-6-19-11;/h7,13,17H,1-6,12H2;1H |
InChIキー |
FNBAFXCMPBYMLN-UHFFFAOYSA-N |
正規SMILES |
C1C[NH+](CCC12SCCS2)C3=NC(=N)N(C(=C3)N)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


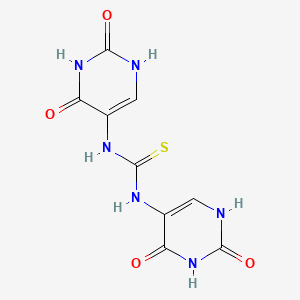
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
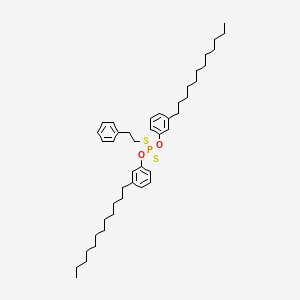

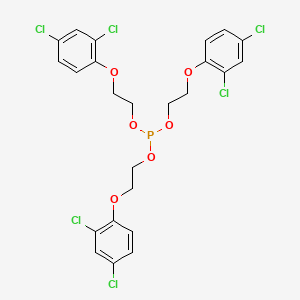
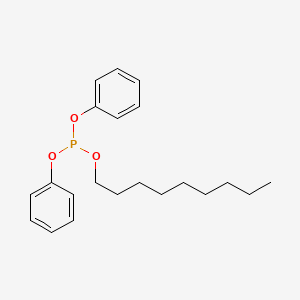
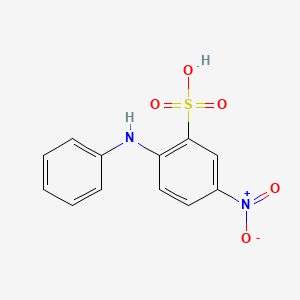

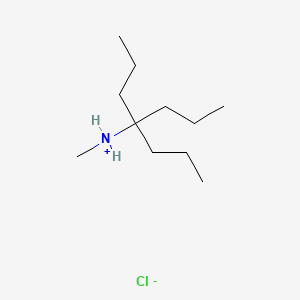
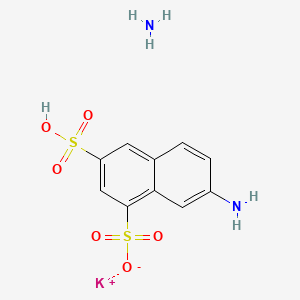
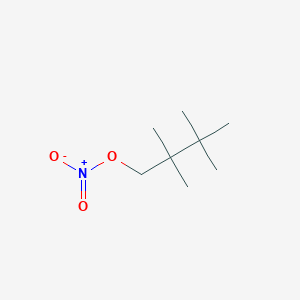

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
